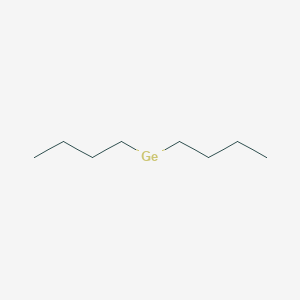

Di-n-butylgermane

説明

特性

InChI |

InChI=1S/C8H18Ge/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGZHPIODMCYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Ge]CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Ge | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Di N Butylgermane and Its Derivatives

Direct Synthesis Approaches for Di-n-butylgermane

Direct synthesis methods provide pathways to di-n-butylgermane and related polygermanes through reductive processes that create germanium-germanium or carbon-germanium bonds.

Reductive Coupling Polymerization Strategies

Reductive coupling represents a significant strategy for polymerizing germanium-containing monomers to form polygermane chains. These methods typically involve the chemical or electrochemical reduction of dihalogermane precursors.

Wurtz-type coupling is a classical method for synthesizing polysilanes and can be applied analogously to the polymerization of dichlorodiorganogermanes. researchgate.netibm.comresearchgate.net In this approach, a precursor such as di-n-butyldichlorogermane is treated with a dispersion of an alkali metal, typically sodium, in an inert solvent like toluene. researchgate.net The alkali metal reduces the dihalogermane, leading to the formation of germanium-germanium bonds and the elimination of sodium chloride. This process results in the formation of poly(di-n-butylgermane).

The reaction temperature is a critical variable, as higher temperatures can sometimes lead to lower yields of the desired polymer. ibm.com The mechanism is believed to involve anionic germanium species as the propagating intermediates in the polymerization chain. researchgate.netibm.com

Electrochemical methods offer an alternative to chemical reductants for initiating coupling reactions. In organic electrosynthesis, electrons serve as the reducing agent, which can avoid the use of stoichiometric metal reductants and minimize waste. uni-mainz.de This technique can be applied to the reductive coupling of organogermane precursors.

Anodic C-H arylation, for instance, demonstrates the possibility of forming carbon-carbon bonds electrochemically, a principle that extends to carbon-heteroatom bond formation. uni-mainz.de For germanium compounds, electrochemical C-Ge cross-coupling reactions can be employed to synthesize various organogermanes. This involves the reduction of a chlorogermane species at the cathode, which can then couple with a suitable organic electrophile. uni-mainz.de The use of specialized electrode materials, such as boron-doped diamond, can facilitate novel synthetic pathways. uni-mainz.de

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for constructing carbon-germanium bonds. wikipedia.orgnih.govrsc.org These reactions often tolerate a wide variety of functional groups and proceed under mild conditions. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for creating C-Ge bonds. wikipedia.orgnih.gov While specific examples of "demethylative" coupling are less common, the broader class of reactions includes decarbonylative and decarboxylative couplings, where a carbonyl or carboxyl group is expelled during the bond-forming process. nih.govresearchgate.netresearchgate.net These reactions highlight the principle of using a leaving group to facilitate the coupling of two molecular fragments. In a conceptual demethylative coupling, a methyl group would serve as the leaving group under specific catalytic conditions to form a new bond at that position. More commonly, organogermanes are synthesized via the coupling of chlorogermanes or hydrogermanes with organic electrophiles, catalyzed by metals like palladium or nickel. wikipedia.orgnih.gov

Dehydrogenative germylation is a process that forms vinylgermanes or alkynylgermanes directly from the reaction of a hydrogermane with an olefin or alkyne, respectively, with the formal loss of a hydrogen molecule (H₂). acs.orgacs.org

Olefins: The reaction of a hydrogermane, such as tri-n-butylgermane (B1598866), with an olefin like styrene can be catalyzed by various transition metal complexes. acs.org The ruthenium complex Ru₃(CO)₁₂ has been shown to be a particularly effective catalyst, leading to the selective formation of vinylgermanes in high yields. acs.org While traditional hydrogermylation (the addition of Ge-H across the double bond) can be a competing reaction, conditions can be optimized to favor the dehydrogenative pathway. acs.org This method provides a direct route to vinylgermanes, which are valuable intermediates in organic synthesis. acs.org

Alkynes: The direct C(sp)-H germylation of terminal alkynes with hydrogermanes provides a route to alkynylgermanes. acs.orgnih.govfao.org This transformation can be achieved without transition metals by using a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), in combination with an organic base like 2,6-lutidine. acs.orgfao.org The base plays a crucial role in promoting the desired C-H germylation over the competing hydrogermylation pathway. acs.org This method is operationally simple and represents a cross-dehydrogenative approach to C-Ge bond formation. acs.org Other metal-catalyzed approaches, including cobalt-catalyzed hydrogermylation, also provide selective routes to vinylgermane derivatives from alkynes. acs.org

Table 1: Comparison of Catalytic Systems for Dehydrogenative Germylation

| Substrate | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| Olefins (e.g., Styrene) | Ru₃(CO)₁₂ | Vinylgermane | First example of dehydrogenative germylation of olefins. acs.org |

| Terminal Alkynes | B(C₆F₅)₃ / 2,6-Lutidine | Alkynylgermane | Transition-metal-free; selective for C-H germylation over hydrogermylation. acs.orgfao.org |

| Terminal Alkynes | Co₂(CO)₈ | (E)-β-Vinylgermane | Method provides high selectivity for the (E)-isomer via hydrogermylation. acs.org |

Synthesis of Di-n-butylgermane Derivatives and Analogues

The synthesis of derivatives and analogues of Di-n-butylgermane involves the strategic formation of new chemical bonds between the germanium center and other molecular fragments. These reactions are designed to introduce specific functionalities to the parent molecule, thereby tuning its chemical and physical properties.

Preparation of Functionalized Di-n-butylgermane Complexes

The preparation of functionalized Di-n-butylgermane complexes is a key area of research, aiming to create molecules with tailored electronic and structural features. This is often achieved by reacting Di-n-butylgermane precursors with ligands containing donor atoms, such as nitrogen and oxygen.

While direct experimental evidence for the reaction of Di-n-butylgermane with oxamide derivatives is not extensively documented, the synthesis of binuclear complexes using oxamide-type ligands is a well-established strategy in coordination chemistry for other metals. This approach can be hypothetically extended to organogermanium chemistry. The reaction would likely involve the condensation of a functionalized Di-n-butylgermane species, such as di-n-butyldichlorogermane, with an oxamide derivative in the presence of a base. The oxamide would act as a bridging ligand, linking two di-n-butylgermyl units to form a binuclear compound.

The proposed reaction is as follows:

2 (n-Bu)₂GeCl₂ + H₂NCOCONH₂ + 2 Base → [(n-Bu)₂Ge]₂(μ-O₂C₂N₂H₂) + 2 Base·HCl

This synthetic route would yield a binuclear germanium complex where the two germanium centers are bridged by the deprotonated oxamide ligand. The properties of the resulting complex could be tuned by modifying the substituents on the oxamide backbone.

| Reactant 1 | Reactant 2 | Product |

| Di-n-butyldichlorogermane | Oxamide | Binuclear di-n-butylgermyl oxamide complex |

The coordination chemistry of organogermanium compounds with anionic nitrogen-containing ligands is an area of active investigation. These reactions typically involve the reaction of a diorganogermanium dihalide with a deprotonated nitrogen-containing ligand. For Di-n-butylgermane, a potential synthetic route would involve the reaction of di-n-butyldichlorogermane with a lithium or sodium salt of an anionic nitrogen ligand, such as an amide or a pyrazolide.

For example, the reaction with lithium bis(trimethylsilyl)amide could proceed as follows:

(n-Bu)₂GeCl₂ + 2 LiN(SiMe₃)₂ → (n-Bu)₂Ge[N(SiMe₃)₂]₂ + 2 LiCl

This reaction would result in the formation of a di-n-butylgermane derivative with two bulky bis(trimethylsilyl)amido groups attached to the germanium center. The use of such sterically demanding ligands can help to stabilize the resulting compound and influence its reactivity.

| Reactant 1 | Reactant 2 | Product |

| Di-n-butyldichlorogermane | Lithium bis(trimethylsilyl)amide | Di-n-butylbis[bis(trimethylsilyl)amido]germane |

The synthesis of organogermanium(IV) complexes with Schiff base ligands is a promising route to new materials with interesting optical and electronic properties. Although specific examples with Di-n-butylgermane are not prevalent in the literature, analogous reactions with other diorganotin(IV) and diorganogermanium(IV) compounds have been reported ijacskros.comrsc.orgnih.govnanobioletters.com. A plausible synthetic method would involve the reaction of di-n-butyldichlorogermane with a pre-formed Schiff base ligand in the presence of a base to neutralize the HCl byproduct.

The Schiff base ligand itself is typically synthesized through the condensation of an aldehyde or ketone with a primary amine nih.gov. For instance, a bidentate Schiff base ligand (L) derived from salicylaldehyde and an aniline derivative could react with di-n-butyldichlorogermane as follows:

(n-Bu)₂GeCl₂ + L-H₂ + 2 Base → (n-Bu)₂Ge(L) + 2 Base·HCl

In this complex, the germanium atom would be coordinated to the two n-butyl groups and the deprotonated Schiff base ligand, likely through its oxygen and nitrogen donor atoms.

| Reactant 1 | Reactant 2 | Product |

| Di-n-butyldichlorogermane | Bidentate Schiff base ligand | Di-n-butylgermane(IV) Schiff base complex |

Incorporation into Copolymer Systems

The incorporation of Di-n-butylgermane units into copolymer chains is a strategy to modify the properties of polymeric materials, potentially enhancing their thermal stability, refractive index, or electronic properties.

The synthesis of copolymers containing both germanium and silicon in the backbone, such as Poly(di-n-butylgermane-co-methylphenylsilane), can be approached through methods like Wurtz-type coupling or electroreductive polymerization cmu.edursc.orgrsc.org. A common method for synthesizing polysilanes and polygermanes is the reductive coupling of the corresponding dichlorinated monomers with an alkali metal.

A potential synthesis for the target copolymer would involve the co-reduction of di-n-butyldichlorogermane and methylphenyldichlorosilane with sodium metal in an inert solvent like toluene.

n (n-Bu)₂GeCl₂ + m (Me)(Ph)SiCl₂ + 2(n+m) Na → -[(n-Bu)₂Ge]ₙ-[(Me)(Ph)Si]ₘ- + 2(n+m) NaCl

The ratio of the two monomers in the reaction mixture would influence the composition and properties of the resulting copolymer. The molecular weight and polydispersity of the polymer could be controlled by the reaction conditions, such as temperature and the rate of addition of the monomers.

| Monomer 1 | Monomer 2 | Polymer |

| Di-n-butyldichlorogermane | Methylphenyldichlorosilane | Poly(di-n-butylgermane-co-methylphenylsilane) |

Poly(di-n-butylgermane-co-n-hexylmethylsilane) Synthesis

The synthesis of poly(di-n-butylgermane-co-n-hexylmethylsilane) is achieved through a Wurtz-type reductive coupling reaction. researchgate.net This method involves the copolymerization of the corresponding dichlorodiorgano precursors, specifically di-n-butyldichlorogermane and n-hexylmethyldichlorosilane. researchgate.net The reaction is a statistical copolymerization, indicating a random incorporation of the germane (B1219785) and silane (B1218182) monomer units into the polymer backbone. researchgate.net

The Wurtz coupling reaction is a well-established method for the formation of silicon-silicon and germanium-germanium bonds in polymers. ibm.comscispace.comillinois.eduillinois.edu It typically involves the use of an alkali metal, such as sodium, to dehalogenate the monomer precursors, leading to the formation of the polymer chain. While the general methodology is common for polysilanes and polygermanes, specific reaction conditions such as temperature, solvent, and the nature of the alkali metal can influence the molecular weight and polydispersity of the resulting copolymer.

Characterization of the resulting poly(di-n-butylgermane-co-n-hexylmethylsilane) copolymer is crucial to confirm its structure and properties. Techniques such as ¹H, ¹³C, and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy are employed to provide unambiguous evidence for the incorporation of both the di-n-butylgermane and n-hexylmethylsilane units into the polymer backbone. researchgate.net Additionally, Ultraviolet-visible (UV-vis) spectroscopy is utilized to study the electronic properties of the copolymer, which arise from the delocalization of sigma electrons along the germanium-silicon backbone. researchgate.net

Copolymers Composed of Dithienogermole and Di-n-butylgermane Units

Copolymers incorporating dithienogermole and di-n-butylgermane units have been synthesized to explore the optical and electronic properties arising from the interaction between the dithienogermole π-orbitals and the polygermane backbone σ-orbitals. The synthesis of these copolymers involves the reaction of 4,4-dichlorodithienogermoles with sodium, in the presence of di-n-butyldichlorogermane.

The incorporation ratio of the dithienogermole (DTG) and di-n-butylgermane (Bu₂Ge) units in the copolymers can be controlled by the feed ratio of the respective monomers. For instance, two different copolymers, herein designated as pDTGBu-GeBu-50 and pDTGBu-GeBu-25, have been synthesized. The molecular weights and incorporation ratios of these copolymers were determined using Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy, respectively.

| Copolymer | Mn ( g/mol ) | Mw/Mn | Incorporation Ratio (DTG/Bu₂Ge) |

| pDTGBu-GeBu-50 | 2000 | 1.3 | 0.41 |

| pDTGBu-GeBu-25 | 2200 | 1.5 | 0.26 |

The optical properties of these copolymers have been investigated using UV-vis absorption and photoluminescence (PL) spectroscopy. The absorption edges of these copolymers are red-shifted compared to a monomeric dithienogermole derivative, suggesting conjugation between the dithienogermole π-system and the polygermane σ-backbone. However, the PL quantum yields of the copolymers are significantly lower than that of the dithienogermole monomer. This quenching of photoluminescence is attributed to the aggregation of the DTG chromophores within the polymer chains.

Chemical Reactivity and Mechanistic Investigations of Di N Butylgermane Systems

Polymerization Dynamics and Mechanisms

The polymerization of germane (B1219785) reagents, including di-n-butylgermane, offers pathways to polygermanes, which are of interest for their unique electronic and optical properties. researchgate.netchemrxiv.orgchemrxiv.org Understanding the mechanisms of these polymerizations is key to controlling the structure and properties of the resulting polymers.

Radical Polymerization Pathways Initiated by Germane Reagents

Radical polymerization is a fundamental process for creating polymers from various monomers. fujifilm.comwikipedia.org In the context of germane reagents, this process typically involves the generation of a germyl (B1233479) radical, which then initiates a chain reaction with monomer units. fujifilm.com The initiation step is the creation of an active center from which a polymer chain can grow. wikipedia.org This can be achieved through the thermal decomposition of initiators like peroxides or azo compounds, which then react with a monomer to form a propagating radical. fujifilm.com

The propagation stage involves the rapid and successive addition of monomer molecules to the growing polymer chain. fujifilm.com Termination of the polymer chain occurs through recombination or disproportionation of two radical species. fujifilm.com Chain transfer reactions, where the radical activity is transferred to another molecule such as a solvent, initiator, or another polymer chain, can also influence the final polymer structure. wikipedia.org

Recent advancements have focused on controlled or "living" radical polymerization techniques, such as nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP). beilstein-journals.orgcmu.edu These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions by establishing a dynamic equilibrium between active (radical) and dormant species. beilstein-journals.orgcmu.edu For instance, in ATRP, a metal complex reversibly activates a dormant polymer chain, allowing for controlled chain growth. beilstein-journals.org

Hydrogermylation, the addition of a Ge-H bond across a double or triple bond, can proceed via a radical mechanism. researchgate.net This process can be initiated by traditional radical initiators or by photo-induced methods. researchgate.netd-nb.info For example, visible-light-driven approaches using an electron donor-acceptor (EDA) complex can efficiently generate germyl radicals from germyl hydrides under mild conditions. d-nb.info These radicals can then add to a variety of alkenes, leading to the formation of new germanium-carbon bonds. d-nb.info

Influence of Catalysts on Polymer Microstructure and Chain Growth

Catalysts play a pivotal role in the polymerization of germanes, significantly influencing the microstructure and chain length of the resulting polygermanes. acs.orgrsc.org Early transition metal metallocenes, such as titanocene (B72419) and zirconocene (B1252598) derivatives, have been extensively studied as catalysts for the dehydrocoupling of organosilanes and germanes. acs.orgdtic.mil

The dehydrocoupling of secondary germanes, like diphenylgermane (B155566), using titanocene-based catalysts tends to produce short-chain linear oligomers. acs.org In contrast, primary germanes often yield three-dimensional gels with these catalysts. acs.org The mechanism is proposed to involve the repetitive insertion of germylene moieties into a metal-germanium bond. acs.org The nature of the catalyst can have a profound effect on the reaction outcome; for instance, dimethyltitanocene is an effective catalyst for the polymerization of diphenylgermane, while it is not for the analogous silane (B1218182). dtic.mil Vanadocene has been shown to be a poor catalyst for silanes but can facilitate the stepwise polymerization of phenylgermane (B1623500) to higher oligomers. dtic.mil

The choice of catalyst and reaction conditions can also control the stereochemistry of the resulting polymer. For example, neodymium-based catalysts with di-n-butylmagnesium as a co-catalyst have been used for the polymerization of terpenes, where the catalyst ratio influences the cis/trans-1,4 content of the polymer. researchgate.net Similarly, iron-based catalysts with iminopyridyl ligands have been shown to produce polyisoprene with varying microstructures depending on the N-substituent on the ligand. mdpi.com

The microstructure of polymers, including monomer sequence, architecture, and tacticity, has a strong influence on their material properties. pku.edu.cn Advanced catalytic systems are being developed to achieve precise control over these structural parameters. For instance, bimetallic molecular catalysts are being explored for stereocontrolled living radical polymerization. pku.edu.cn

Table 1: Effect of Catalysts on Germane Polymerization

| Catalyst System | Germane Monomer | Resulting Polymer Structure | Reference(s) |

|---|---|---|---|

| Titanocene/Zirconocene derivatives | Secondary organogermanes | Short-chain linear oligomers | acs.org |

| Dimethyltitanocene | Diphenylgermane | Stepwise oligomerization | dtic.milresearchgate.net |

| Vanadocene | Phenylgermane | Stepwise oligomerization | dtic.milresearchgate.net |

| Neodymium-based catalyst / Di-n-butylmagnesium | Terpenes (Myrcene, Farnesene) | Controlled cis/trans-1,4 content | researchgate.net |

Germanium Bond Formation and Cleavage Reactions

The chemistry of di-n-butylgermane is also characterized by the formation and cleavage of bonds involving the germanium atom. These reactions are fundamental to the synthesis of a wide range of organogermanium compounds.

Germanium-Carbon Bond Transformations

The formation of germanium-carbon (Ge-C) bonds is a cornerstone of organogermanium chemistry. Hydrogermylation, the addition of a Ge-H bond to an unsaturated C-C bond, is a primary method for creating Ge-C bonds. researchgate.net This reaction can be catalyzed by various means, including transition metals and radical initiators. researchgate.netchemistryviews.org For example, copper-catalyzed radical germyl peroxidation of alkenes allows for the simultaneous introduction of a germyl group and a peroxy group across a double bond. chemistryviews.org The proposed mechanism involves the generation of a germyl radical through the interaction of a germanium hydride with a tert-butoxyl radical, which then adds to the alkene. chemistryviews.org

Visible-light photocatalysis has emerged as a mild and efficient method for generating germyl radicals for hydrogermylation reactions. d-nb.info This approach can be applied to a broad range of alkenes, including electron-deficient and electron-rich substrates. d-nb.info

Germanium-carbon bonds can also be formed through the reaction of organolithium or Grignard reagents with germanium halides. gelest.com These reactions proceed via nucleophilic substitution at the germanium center. gelest.com

Conversely, Ge-C bond cleavage can occur under certain conditions. For instance, computational studies on bis(pyridylimino)isoindole (BPI) germanium complexes have shown that C-C bond formation between ligand frameworks can be reversible, with subsequent reduction leading to C-C bond cleavage. rsc.org

Germanium-Germanium Bond Formation and Cleavage

The formation of germanium-germanium (Ge-Ge) bonds is key to the synthesis of polygermanes and other catenated germanium structures. researchgate.netchemrxiv.org Dehydrocoupling of germanes, catalyzed by transition metals, is a significant route to Ge-Ge bond formation. researchgate.net This reaction involves the elimination of dihydrogen from two Ge-H moieties. researchgate.net

Wurtz-type coupling of diorganodichlorogermanes is another established method for synthesizing high molecular weight linear polygermanes. chemrxiv.org More recently, ligand substitution polymerization of the 1,4-dioxane (B91453) complex of germanium dichloride with organolithium compounds has been shown to produce high molecular weight polygermanes in high yields. oup.com This method is effective even at low temperatures and is believed to proceed via a ligand substitution mechanism. oup.com

The Ge-Ge bond in polygermanes is known to be photosensitive, and exposure to light can lead to its cleavage, resulting in a decrease in the polymer's molecular weight. oup.com This property is evidenced by changes in the UV absorption spectra of polygermane solutions upon daylight exposure. oup.com The cleavage of Ge-Ge bonds is more difficult than that of Si-Si bonds, typically requiring more stringent conditions such as the use of higher boiling point solvents. gelest.com

Metallation Reactions of Germanium Hydrides

Metallation is a chemical reaction that results in the formation of a bond between a carbon atom and a metal. wikipedia.org Germanium hydrides can undergo metallation, which is a key step in many synthetic transformations. gelest.com In contrast to silicon hydrides, germanium hydrides are more readily metallated. gelest.com For example, triphenylgermane (B1594327) can be deprotonated by n-butyllithium to form triphenylgermyllithium. gelest.com This lithiated species is a potent nucleophile and can react with various electrophiles.

Directed ortho-metalation (DoM) is a powerful technique in which a directing group on an aromatic ring guides deprotonation by an organolithium reagent to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The directing group, typically containing a heteroatom that can coordinate to the lithium, enhances the acidity of the ortho protons. organic-chemistry.org While this technique is most commonly associated with the functionalization of aromatic rings, the principles of heteroatom-assisted lithiation are relevant to the reactivity of organogermanium compounds. The increased acidity of the Ge-H bond compared to a C-H bond makes it susceptible to deprotonation by strong bases like organolithium reagents.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Di-n-butylgermane |

| Di-n-butylmagnesium |

| Diphenylgermane |

| Dimethyltitanocene |

| Germanium dichloride |

| n-butyllithium |

Halogen-Induced Demetallation Processes (e.g., Fluorodemetallation, Bromodemetallation)

Organogermanium compounds, including di-n-butylgermane, are susceptible to cleavage of the carbon-germanium bond by halogens, a process known as demetallation. This reactivity is a key aspect of their chemical behavior, allowing for the transformation of organogermanes into other functional groups.

Fluorodemetallation: Like their organosilane counterparts, organogermanes can undergo fluorodemetallation. gelest.com This reaction involves the cleavage of a C-Ge bond and the formation of a C-F bond. The process is influenced by the strong bond formed between germanium and fluorine. gelest.com While the chemistry of silicon is often dominated by the formation of strong Si-F bonds, germanium exhibits similar, albeit nuanced, reactivity. gelest.com

Bromodemetallation: A notable distinction in the reactivity of organogermanes compared to organosilanes is their ability to undergo bromodemetallation. gelest.comresearchgate.net This reaction involves treating the organogermane with bromine (Br₂), which results in the cleavage of the carbon-germanium bond and the formation of an organic bromide and a germyl bromide species. This process provides a synthetic route to alkyl bromides from organogermanium precursors. The general reactivity of germanium metal and its compounds with halogens leads to the formation of corresponding germanium halides. gelest.comresearchgate.net

Catalytic Transformations Mediated by Organogermanium Species

Organogermanium compounds can play various roles in catalytic processes, either as catalysts themselves, catalyst precursors, or as reagents in catalyzed reactions.

Hydrosilylation Reactions

Hydrosilylation is a significant industrial reaction that involves the addition of a silicon-hydride (Si-H) bond across a double or triple bond, typically in alkenes or alkynes. rsc.org This reaction is a primary method for producing a wide range of organosilicon compounds. rsc.org While platinum-based catalysts like Speier's and Karstedt's catalysts are widely used, research continues into alternative catalysts to improve efficiency, selectivity, and cost-effectiveness. rsc.org

The reaction can be catalyzed by various transition metals and even non-metal systems. rsc.orgchemistryviews.org The mechanism often involves the catalyst activating the Si-H bond. chemistryviews.org Organogermanium compounds can be involved in related hydrofunctionalization reactions, such as hydrogermylation, which is the addition of a Ge-H bond across an unsaturated bond and can be catalyzed by transition metals like cobalt or palladium. chemrxiv.orgwikipedia.org The reactivity of the Ge-H bond in compounds like di-n-butylgermane allows for its participation in such addition reactions, analogous to hydrosilylation. wikipedia.org

Hydroboration Reactions

Hydroboration is a powerful chemical reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. masterorganicchemistry.comwikipedia.org The reaction, first reported by Herbert C. Brown, is a two-step process that typically converts alkenes into alcohols. wikipedia.org

The first step is the hydroboration itself, where a borane (B79455) (such as BH₃, often used as a complex with THF) adds to the alkene. wikipedia.orglibretexts.org This addition is stereospecific, occurring in a syn fashion, meaning the boron and hydrogen atoms add to the same face of the double bond. wikipedia.org The reaction also exhibits high regioselectivity, with the boron atom attaching to the less substituted carbon of the alkene, a characteristic known as anti-Markovnikov addition. masterorganicchemistry.comwikipedia.org

The second step is the oxidation of the resulting organoborane intermediate. masterorganicchemistry.com Treatment with hydrogen peroxide (H₂O₂) in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl (C-OH) bond, yielding an alcohol. libretexts.org This oxidation step proceeds with retention of stereochemistry, preserving the spatial arrangement established in the hydroboration step. masterorganicchemistry.com When applied to alkynes, hydroboration-oxidation can yield aldehydes or ketones. libretexts.org

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. cerritos.eduwikipedia.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction is typically carried out by treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edumt.com

The mechanism involves the following key steps:

Generation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a carbocation or a carbocation-like complex. cerritos.edumasterorganicchemistry.compressbooks.pub

Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. cerritos.edu

Deprotonation: A base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product. pressbooks.pub

A significant limitation of this reaction is the potential for the intermediate carbocation to undergo rearrangement to a more stable carbocation, which can lead to a mixture of products. masterorganicchemistry.compressbooks.pub Furthermore, the alkylated product is often more reactive than the starting material, which can result in polyalkylation. pressbooks.pub

Role in Polymerization Catalysis

Organometallic compounds are crucial in the field of polymerization catalysis, particularly for processes like Ziegler-Natta polymerization and ring-opening polymerization (ROP). researchgate.netrsc.org Organogermanium species, analogous to other Group 14 organometallics like organotin compounds, can function as initiators or catalysts in these systems.

In the context of ROP, which is used to produce biodegradable polyesters like poly(lactic acid) and poly(ε-caprolactone), organometallic initiators are key. researchgate.netnih.gov For instance, tin(IV) alkoxides have been investigated as initiators for the ROP of cyclic esters. researchgate.net The initiating species, such as an organogermanium alkoxide derived from di-n-butylgermane, could initiate polymerization through a coordination-insertion mechanism.

Ziegler-Natta catalysis, responsible for producing massive quantities of polyolefins like polyethylene (B3416737) and polypropylene, relies on a combination of a transition metal compound and a main-group organometallic cocatalyst. rsc.org While organoaluminum compounds are most common, the fundamental role of the organometallic species is to alkylate the transition metal center to form the active catalytic sites.

Stereochemical Aspects of Germane Reactions

The stereochemistry of reactions involving chiral organogermanes is a critical aspect of their chemistry. researchgate.net When a reaction occurs at a stereogenic germanium center, the configuration can either be retained or inverted, or a mixture may result depending on the mechanism. lumenlearning.com

In substitution reactions, if a bond to a chiral germanium atom is broken and a new bond is formed in a single, concerted step (akin to an Sₙ2 mechanism), inversion of configuration at the germanium center is often observed. lumenlearning.com Conversely, if the reaction proceeds through a multi-step pathway involving intermediates, racemization or a mixture of stereoisomers might occur. lumenlearning.com

Furthermore, reactions like hydroboration are noted for their high stereospecificity. The syn-addition of the B-H bond to an alkene sets a specific stereochemical arrangement that is preserved in the subsequent oxidation step, leading to a product with a predictable stereostructure. wikipedia.orglibretexts.org

Regio- and Stereoselectivity in Hydrogermylation

Hydrogermylation, the addition of a Ge-H bond across an unsaturated bond, is a fundamental reaction in organogermanium chemistry. The regio- and stereoselectivity of this reaction are highly dependent on the reaction conditions, including the choice of catalyst and substrates. While hydrogermylation can proceed without a catalyst, the use of transition metal complexes or radical initiators often provides greater control over the product distribution. gelest.comresearchgate.net

Research into the hydrogermylation of alkynes has shown that different catalysts can lead to varying isomeric products. For instance, the cobalt-catalyzed hydrogermylation of terminal alkynes with tri-n-butylgermane (B1598866) has been shown to be highly selective for the E-(β)-vinylgermane isomer. chemrxiv.org Mechanistic studies suggest that this selectivity arises from the syn-addition of the germane to an alkyne π-complex. chemrxiv.org The reaction conditions, particularly temperature, can also influence the stereochemical outcome. At lower temperatures, an increase in the formation of the Z-β isomer has been observed in some cobalt-catalyzed systems, indicating a degree of thermal control over the Z/E selectivity. chemrxiv.org

In contrast, radical-initiated hydrogermylations can yield different selectivities. For example, the hydrogermylation of α-trifluoromethylated alkynes with triphenylgermane in the presence of ammonium (B1175870) persulfate as a radical initiator predominantly affords Z-alkenes. dokumen.pub However, when the same reaction is carried out with a palladium(0) catalyst, the complementary E-alkenes are formed. dokumen.pub This highlights the crucial role of the initiator or catalyst in dictating the stereochemical course of the reaction.

The nature of the substituents on both the germane and the unsaturated substrate also plays a significant role. The steric and electronic properties of these groups can influence the approach of the reagents and the stability of the transition states, thereby affecting the regio- and stereoselectivity of the hydrogermylation. researchgate.net

Table 1: Catalyst and Condition Effects on Hydrogermylation of Alkynes

| Catalyst/Initiator | Alkyne Type | Major Product | Reference |

|---|---|---|---|

| Co₂(CO)₈ | Terminal Alkynes | E-(β)-vinylgermane | chemrxiv.org |

| Ammonium Persulfate | α-Trifluoromethylated Alkynes | Z-alkene | dokumen.pub |

| Pd(0) | α-Trifluoromethylated Alkynes | E-alkene | dokumen.pub |

| None (Ultrasound/Microwave) | Terminal Alkynes | (Z)-alkenylgermane | researchgate.net |

Stereodynamic Processes in Hypercoordinate Germanium Complexes

Hypercoordinate germanium complexes, where the germanium atom is bonded to more than four other atoms, exhibit fascinating stereodynamic behaviors. These processes often involve rapid intramolecular ligand exchange or conformational changes that can be observed using techniques like variable-temperature NMR spectroscopy. psu.edu

The formation of hypercoordinate species can be influenced by the nature of the ligands attached to the germanium center. Polydentate ligands, particularly those containing nitrogen or oxygen donor atoms, are adept at stabilizing hypercoordinate geometries. nih.govnih.gov For example, germanium(II) halide complexes with neutral N-donor ligands have been shown to form a variety of structures, including weakly associated dimers and zig-zag chain polymers, where the germanium atom can be described as having a distorted square-pyramidal or six-coordinate environment due to long-range intermolecular interactions. psu.edursc.org

In solution, these complexes can undergo dynamic processes. For instance, the ¹H NMR spectrum of [GeCl₂{Me₂N(CH₂)₂NMe₂}] shows only a single methyl resonance even at low temperatures (180 K), suggesting that the diamine ligand is either symmetrically coordinated or undergoing a rapid dynamic process that averages the signals of the non-equivalent methyl groups. psu.edu This indicates a low energy barrier for the stereodynamic process.

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the stability and reactivity of these hypercoordinate complexes. nih.govnih.gov Studies on germanium complexes with ONO tridentate ligands have shown that the structure of the ligand can control whether a stable hypercoordinate complex or a germylene is formed. nih.govnih.gov Unhindered ligands tend to favor the formation of hexacoordinated bis-liganded germanium(IV) complexes. nih.govnih.gov These computational studies provide valuable insights into the thermodynamic and kinetic factors governing the formation and stereodynamics of hypercoordinate germanium species.

The dynamic nature of these complexes is not limited to simple ligand fluxionality. In some cases, reversible binding of small molecules can occur, leading to changes in the coordination sphere and potential catalytic activity. gelest.com The accessibility of different coordination geometries and the low energy barriers for interconversion are key features of the chemistry of hypercoordinate germanium complexes.

Table 2: Investigated Hypercoordinate Germanium Systems

| Germanium Complex Type | Ligand Type | Observed Structural Features | Dynamic Process | Reference |

|---|---|---|---|---|

| [GeX₂(L-L)] | Neutral N-donor | Dimers, Polymers | Ligand fluxionality | psu.edursc.org |

| {[ONOH]}₂Ge | ONO tridentate | Hexacoordinated bis-liganded | Formation control | nih.govnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of Di N Butylgermane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the atomic-level structure of molecules. For di-n-butylgermane and its derivatives, ¹H and ¹³C NMR are fundamental for characterizing the butyl chains, while specialized NMR techniques like ²⁹Si and ¹¹⁹Sn are crucial for analyzing copolymers and analogous compounds.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy is used to identify the hydrogen atoms within the n-butyl groups of di-n-butylgermane. The chemical shift, multiplicity, and integration of the signals correspond to the unique electronic environments of the protons on each carbon of the alkyl chain. The protons closer to the electropositive germanium atom are typically shifted downfield compared to those in a simple alkane.

The expected signals for the n-butyl group (-CH₂-CH₂-CH₂-CH₃) attached to a germanium atom would appear as a series of multiplets. The terminal methyl (CH₃) group typically appears as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to it and to the germanium atom appear as complex multiplets due to spin-spin coupling with neighboring protons.

Table 1: Representative ¹H NMR Data for n-Butyl Groups in Organometallic Compounds Note: Data for analogous compounds like n-butylamine and dibutyl ether are used to illustrate the typical pattern of n-butyl chain resonances. Specific shifts for di-n-butylgermane can vary.

| Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| -Ge-CH₂- | Multiplet | ~0.5 - 1.0 |

| -CH₂- | Multiplet | ~1.2 - 1.5 |

| -CH₂- | Multiplet | ~1.3 - 1.6 |

| -CH₃ | Triplet | ~0.9 |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in the di-n-butylgermane molecule produces a unique signal. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, allowing for clear resolution of signals from the different carbons in the n-butyl chains. oregonstate.edu The carbon atom directly bonded to the germanium (α-carbon) is significantly influenced by the heteroatom and typically appears at a distinct chemical shift compared to the other chain carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Di-n-butylgermane Note: These are approximate values based on typical ranges for organogermanium and related organometallic compounds. oregonstate.edu

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| Ge-C H₂-CH₂-CH₂-CH₃ | 10 - 20 |

| Ge-CH₂-C H₂-CH₂-CH₃ | 25 - 35 |

| Ge-CH₂-CH₂-C H₂-CH₃ | 25 - 35 |

| Ge-CH₂-CH₂-CH₂-C H₃ | 10 - 15 |

Silicon-29 (²⁹Si) NMR Spectroscopy for Copolymers

While not directly applicable to di-n-butylgermane itself, ²⁹Si NMR spectroscopy is a powerful tool for characterizing copolymers that incorporate both silane (B1218182) and germane (B1219785) units. researchgate.net The natural abundance of the NMR-active ²⁹Si isotope is low (4.7%), but it provides a wide chemical shift range, making it highly sensitive to the local chemical environment. aiinmr.com In poly(silane-co-germane)s, the ²⁹Si chemical shifts can unambiguously confirm the incorporation of germane units into the polymer backbone. researchgate.net The resonance of a silicon atom will be influenced by whether it is bonded to other silicon atoms or to germanium atoms, allowing for the analysis of the copolymer's microstructure (e.g., random, block, or alternating). The chemical shifts for silicon atoms in such copolymers typically appear in a range from -28 to -50 ppm for middle groups in a polysilane chain. pascal-man.com

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Related Stannane (B1208499) Systems

Given the chemical similarities between germanium and tin, ¹¹⁹Sn NMR spectroscopy of analogous di-n-butylstannane systems provides valuable comparative insights. ¹¹⁹Sn is a spin-1/2 nucleus with a high natural abundance, making it an excellent NMR probe. The chemical shift δ(¹¹⁹Sn) is highly sensitive to the coordination number and geometry at the tin center. scispace.com For instance, studies on poly(di-n-butylstannane) have utilized ¹¹⁹Sn NMR to characterize the polymer structure and its photochemical decomposition into cyclic oligomers. researchgate.net Furthermore, the one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is directly related to the C-Sn-C bond angle, offering detailed structural information about di-n-butyltin(IV) compounds in various chemical environments. scispace.com This technique has been instrumental in characterizing copolymers containing both stannane and germane units. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of molecules. The resulting spectrum serves as a unique "molecular fingerprint" and allows for the identification of specific functional groups.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Frequencies for Di-n-butylgermane

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong |

| CH₃ Bending (Umbrella Mode) | Methyl Group | ~1375 | Medium |

| CH₂ Scissoring | Methylene Group | ~1465 | Medium |

| Ge-C Stretch | Germyl-Alkyl | 500 - 600 | Medium-Weak |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic structure of organogermanium compounds, particularly polymers like poly(di-n-butylgermane). The absorption of UV or visible light by these molecules corresponds to the excitation of outer electrons from their ground state to a higher energy, excited state. shu.ac.uk In polygermanes, the relevant electronic transitions are primarily σ → σ* transitions associated with the germanium-germanium (Ge-Ge) sigma bonds that form the polymer backbone. researchgate.net

The absorption of UV radiation in organic and organometallic molecules is generally restricted to specific functional groups, known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uktanta.edu.eg For polygermanes, the entire Ge-Ge catenated backbone acts as the chromophore. The energy of these transitions is sensitive to the conformation of the polymer chain and the extent of σ-conjugation, which is the delocalization of sigma electrons along the backbone. researchgate.netdntb.gov.ua This delocalization is analogous to π-conjugation in polyenes. libretexts.org

The spectra of these polymers typically show a continuous, broad absorption band rather than sharp lines. shu.ac.uk This broadening is due to the superposition of various vibrational and rotational transitions on top of the electronic transitions, as well as interactions with the solvent. shu.ac.ukuzh.ch The position of the absorption maximum (λmax) provides information about the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For instance, at room temperature, poly(dialkylstannane)s, which are analogous to polygermanes, exhibit λmax values around 380-400 nm, attributed to these σ → σ* transitions. researchgate.net

A comparative study involving variable-temperature UV-vis spectroscopy has been utilized to investigate the nature of thermochromic order-disorder phase transitions in poly(di-n-butylgermane), highlighting the sensitivity of its electronic transitions to temperature-induced conformational changes. famous-scientists.runew-disser.ru

Analysis of Band Gaps and Conjugation Effects in Poly(di-n-butylgermane)

The electronic properties of poly(di-n-butylgermane) are largely defined by its band gap, which is the energy difference between the valence band (derived from HOMO levels) and the conduction band (derived from LUMO levels). shimadzu.com This band gap can be determined from the onset of the absorption band in the UV-Vis spectrum. mdpi.com A common method for this calculation is the Tauc plot, which relates the absorption coefficient to the photon energy. shimadzu.com

The key feature influencing the band gap in polygermanes is σ-conjugation. dntb.gov.ua Delocalization of the σ-electrons along the Ge-Ge backbone lowers the HOMO-LUMO energy gap, resulting in a red-shift (a shift to longer wavelengths) of the absorption maximum. libretexts.org The extent of this conjugation is highly dependent on the polymer's conformation. An all-trans, planar zigzag conformation allows for maximum orbital overlap and, therefore, the most effective σ-conjugation, leading to the smallest band gap. Any deviation from this planarity, such as the adoption of a helical or random-coil conformation, disrupts the conjugation, increases the band gap, and causes a blue-shift in the absorption spectrum. researchgate.net

This conformational sensitivity leads to the phenomenon of thermochromism, where the polymer changes color in response to temperature changes. For poly(di-n-butylgermane), studies have shown distinct phase transitions that can be observed through UV-Vis spectroscopy, reflecting changes in the polymer backbone conformation and the degree of σ-conjugation. famous-scientists.runew-disser.ru Similar effects are seen in related polystannanes and polysilanes, where heating above a certain temperature causes an abrupt blue-shift in λmax, corresponding to a transition from an ordered, all-trans conformation to a more disordered, helical or random-coil state. researchgate.net For example, films of poly(di-n-octylstannane) show a shift in λmax from 402 nm to 378 nm upon warming. researchgate.net

The band gaps for conjugated polymers typically fall within a specific range. For instance, various benzodithiophene-based polymers have optical band gaps calculated to be between 1.58 and 1.63 eV. mdpi.com The specific side groups, like the n-butyl groups in poly(di-n-butylgermane), also influence these properties by affecting the polymer's preferred conformation and solubility.

| Property | Description | Significance in Poly(di-n-butylgermane) |

| Electronic Transition | Promotion of an electron from a lower energy orbital (HOMO) to a higher energy orbital (LUMO) upon absorption of light. | Primarily σ → σ* transitions along the Ge-Ge backbone. researchgate.net |

| σ-Conjugation | Delocalization of electrons along the sigma-bonded polymer backbone. | Lowers the HOMO-LUMO gap; highly dependent on polymer conformation. dntb.gov.ualibretexts.org |

| Band Gap (Eg) | The minimum energy required to excite an electron from the valence band to the conduction band. | Determines the electronic and optical properties; can be calculated from the UV-Vis absorption edge. shimadzu.commdpi.com |

| Thermochromism | Reversible change in color with temperature. | Caused by conformational changes (e.g., trans to gauche) that alter the extent of σ-conjugation and thus the band gap. famous-scientists.runew-disser.ru |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Time-of-Flight (TOF) Mass Spectrometry

Time-of-Flight (TOF) mass spectrometry is a powerful technique for determining the molecular weight and studying the fragmentation patterns of molecules like di-n-butylgermane. nih.gov In a TOF mass spectrometer, ions are generated and accelerated by an electric field into a field-free drift tube. Ions with a smaller mass-to-charge ratio (m/z) travel faster and reach the detector before heavier ions, allowing for their separation based on flight time. nih.gov

When a molecule like di-n-butylgermane is introduced into the ion source of a mass spectrometer, it is bombarded with electrons, leading to the removal of one electron to form a positively charged molecular ion (M⁺). gbiosciences.com This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. wikipedia.org The collection of these fragments produces a mass spectrum, which is a plot of ion abundance versus m/z. gbiosciences.com

The fragmentation of organometallic compounds is governed by the cleavage of the weakest bonds and the formation of the most stable resulting cations. gbiosciences.comlibretexts.org For di-n-butylgermane, fragmentation would likely involve the cleavage of the germanium-carbon (Ge-C) and carbon-hydrogen (C-H) bonds. Common fragmentation patterns for alkanes involve the loss of alkyl radicals. libretexts.org In the case of di-n-butylgermane, one would expect to see peaks corresponding to the loss of butyl groups or smaller alkyl fragments. The presence of germanium's multiple stable isotopes would result in a characteristic isotopic pattern for each germanium-containing fragment, aiding in its identification.

High-resolution ion mobility (HRIM) coupled with TOF-MS is an advanced technique that separates ions based on their size and shape before mass analysis, offering enhanced resolution and the ability to distinguish between isomeric and isobaric compounds. biorxiv.org

| Ion Type | Description | Potential Fragments from Di-n-butylgermane |

| Molecular Ion (M⁺) | The intact molecule with one electron removed. | [Ge(C₄H₉)₂H₂]⁺ |

| Fragment Ions | Smaller, charged pieces resulting from the dissociation of the molecular ion. wikipedia.org | [Ge(C₄H₉)H₂]⁺, [GeH₃]⁺, [C₄H₉]⁺ |

| Base Peak | The most intense peak in the mass spectrum, corresponding to the most abundant fragment ion. gbiosciences.com | Often a highly stable carbocation, such as the tertiary butyl cation if rearrangement occurs, or a stable germanium-containing fragment. |

X-ray Diffraction for Solid-State Structural Determination

Single-Crystal X-ray Analysis of Di-n-butylgermane Derivatives

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. unimi.ituni-saarland.de It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions within the crystal lattice of di-n-butylgermane derivatives. mdpi.com The technique requires a suitable single crystal, which is irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the exact positions of the atoms can be determined. uni-saarland.de

While the crystal structure of the simple monomer di-n-butylgermane may not be extensively reported, analysis of related organogermanium compounds and oligomers provides significant insight. For example, the X-ray crystal structure of the digermane (B87215) Ph₃GeGePh₂H revealed a Ge-Ge bond distance of 2.4234(7) Å (average). researchgate.net In another study, the crystal structure of Ge₃Me₂Ph₆ was determined, showing a Ge-Ge bond length of 242.9(1) pm and a Ge-Ge-Ge bond angle of 120.3(1)°. researchgate.net These studies establish baseline parameters for germanium-germanium and germanium-carbon bonds in related structural environments.

| Compound/Derivative Type | Typical Structural Information from SCXRD | Example Data |

| Oligogermanes | Ge-Ge and Ge-C bond lengths, Ge-Ge-Ge bond angles, torsional angles. | Ge-Ge bond length: ~2.42-2.43 Å researchgate.net |

| Aryl-Substituted Germane | Orientation of substituent groups, intermolecular packing interactions (e.g., π-stacking). | (o-ButC₆H₄)₃GeX shows substituents oriented in the same direction as the Ge-X bond. researchgate.net |

| Poly(di-n-butylgermane) | Chain conformation (e.g., all-trans vs. helical), interchain packing distance. | Not directly available, but inferred from oligomer studies and other characterization methods. |

Photoelectron Spectroscopy for Core-Level and Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by analyzing the kinetic energy of electrons ejected upon photoionization. In the context of organogermanium compounds, it provides valuable insights into the core-level binding energies and the nature of valence orbitals. While specific experimental data on the Ge 3p core-level and resonant photoemission spectroscopy for di-n-butylgermane are not extensively available in the public literature, studies on closely related alkylgermanes, such as n-butylgermane (B3145454) (NBG), offer a detailed framework for understanding the expected spectroscopic features.

Germanium 3p Core Excitation Spectroscopy

Germanium 3p core excitation spectroscopy involves the excitation of an electron from a Ge 3p core orbital to an unoccupied molecular orbital. The resulting spectrum provides information about the electronic structure of the core-excited states. However, for germanium compounds, the Ge 3p core-hole states are subject to very fast decay processes known as super-Coster-Kronig (sCK) decay. This leads to significant lifetime broadening of the spectral features, often obscuring the fine details of the excitation spectrum. diva-portal.orgaps.org

In the case of n-butylgermane, the Ge 3p core excitation spectrum, typically measured via total ion yield (TIY), reveals only two broad peaks. diva-portal.org These peaks correspond to excitations from the spin-orbit split Ge 3p_3/2 and Ge 3p_1/2 levels to low-lying unoccupied molecular orbitals. The significant broadening, on the order of 2.0 eV, is a direct consequence of the short lifetime of the core-excited states. diva-portal.org

Theoretical calculations, often performed at a four-component relativistic level to properly account for spin-orbit interactions, are crucial for interpreting these broad spectra. diva-portal.orgaps.org For n-butylgermane, calculations help to assign the observed peaks to transitions into specific unoccupied orbitals, such as the Ge-C σ* and Ge-H σ* antibonding orbitals.

Table 1: Experimental Ge 3p Core Excitation Energies for n-Butylgermane

| Excitation | Photon Energy (eV) |

|---|---|

| Ge 3p_3/2 → Unoccupied Orbitals | 124.91 (±0.10) |

| Ge 3p_1/2 → Unoccupied Orbitals | 129.10 (±0.15) |

Data sourced from studies on n-butylgermane as a proxy for di-n-butylgermane. diva-portal.org

Resonant Photoemission Spectroscopy

Resonant photoemission spectroscopy (RPES) is a technique that can overcome the limitations imposed by lifetime broadening in conventional core excitation spectra. In RPES, the photon energy is tuned to a specific core-level absorption resonance. The subsequent decay of the core-excited state is monitored, providing a more detailed view of the electronic structure and the decay channels. diva-portal.org

When applied to the Ge 3p edge of n-butylgermane, RPES allows for the decomposition of the broad absorption features into individual resonant states. diva-portal.orgaps.org By measuring the resonant sCK decay spectra at different photon energies across the Ge 3p absorption edge, it is possible to identify core-excited states that are not resolved in the standard absorption spectrum. This two-dimensional approach, plotting electron binding energy versus photon energy, can reveal the subtle changes in the decay spectra that signify different underlying core-excited states. diva-portal.org

For n-butylgermane, this method has successfully uncovered additional resonances hidden within the broad Ge 3p_3/2 and Ge 3p_1/2 absorption bands. The interpretation of these two-dimensional spectra is heavily reliant on advanced ab initio calculations that can model both the core excitation and the subsequent decay process. diva-portal.org The findings demonstrate that RPES is an indispensable tool for elucidating the complex electronic structure of core-excited alkylgermanes.

Table 2: Calculated Core Excitations for n-Butylgermane Deconvoluted using RPES

| Initial State | Final Orbital (Example) | Calculated Energy (eV) |

|---|---|---|

| Ge 3p_3/2 | LUMO | ~124.9 |

| Ge 3p_3/2 | LUMO+1 | ~125.5 |

| Ge 3p_1/2 | LUMO | ~129.1 |

| Ge 3p_1/2 | LUMO+1 | ~129.7 |

Illustrative data based on the findings for n-butylgermane. LUMO refers to the Lowest Unoccupied Molecular Orbital. Actual final states can be more complex. diva-portal.org

Computational and Theoretical Chemistry Studies of Di N Butylgermane Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory has become a cornerstone of computational chemistry for studying organogermanium compounds. mdpi.com DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger systems than traditional wavefunction-based methods. mpg.de This approach is widely used to optimize molecular geometries and predict various spectroscopic and reactive properties. uni-wuerzburg.de

The electronic structure of a molecule governs its reactivity, and Frontier Molecular Orbital (FMO) theory is a key framework for its analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. youtube.com

For Di-n-butylgermane, DFT calculations can be employed to determine the energies of these frontier orbitals and visualize their spatial distribution. While specific DFT studies on Di-n-butylgermane are not prevalent in publicly accessible literature, data from related diorganotin(IV) complexes, which share similarities with organogermanium compounds, illustrate the typical outputs of such calculations. nih.gov For instance, calculations on compounds like [n-Bu₂Sn(HL)₂] reveal the specific energy values for the HOMO, LUMO, and the resulting energy gap. nih.gov These calculations help in understanding intramolecular charge transfer and characterizing the molecule's interactions with other species. youtube.com

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations for a Related Organometallic Compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.81 | Lowest Unoccupied Molecular Orbital, electron acceptor region. |

| HOMO | -6.30 | Highest Occupied Molecular Orbital, electron donor region. |

| Energy Gap (ΔE) | 4.49 | Indicates chemical reactivity and kinetic stability. |

Note: Data is illustrative and based on findings for analogous organometallic compounds. Specific values for Di-n-butylgermane would require dedicated DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the electronic excited states of molecules and predict their optical properties, such as UV-Vis absorption spectra. youtube.com By calculating the transition energies between the ground state and various excited states, TD-DFT can predict the maximum absorption wavelength (λₘₐₓ). These calculations can also determine the electronic band gap, a key property for semiconductor materials. researchgate.netresearchgate.net

The theoretical prediction of optical properties is crucial for designing materials with specific applications, such as in electronics and optoelectronics. nih.gov For organogermanium systems, DFT calculations have been used to investigate the band structure of materials like germanene, the germanium analogue of graphene. researchgate.net Studies on ultrathin germanium layers have shown that DFT can reveal facet-dependent properties, where some surfaces exhibit metal-like band structures while others remain semiconducting. nih.gov Although specific TD-DFT data for Di-n-butylgermane is limited, the methodology allows for the prediction of its electronic transitions and potential applications in materials science.

Table 2: Predicted Optical and Electronic Properties via DFT for Germanium Systems

| Property | Predicted Value | Method | Context |

|---|---|---|---|

| Band Gap | 0.67 eV | DFT | Bulk Germanium nih.gov |

| Band Gap | ~0 eV | DFT | Germanene researchgate.net |

| λₘₐₓ | Requires specific TD-DFT calculation | TD-DFT | Molecular absorption |

Note: This table presents data for bulk and 2D germanium to illustrate the application of DFT in predicting band gaps. Values for the discrete molecule Di-n-butylgermane would differ significantly.

DFT calculations are an invaluable tool for elucidating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier of the reaction, which governs the reaction rate.

For reactions involving organogermanes, such as hydrogermylation (the addition of a Ge-H bond across a double or triple bond), DFT can be used to model the entire reaction pathway. wikipedia.org This involves locating the transition state structure and calculating its energy relative to the reactants. researchgate.net Such analyses can distinguish between different possible mechanisms, for example, a concerted cycloaddition versus a stepwise radical-mediated pathway. mdpi.com These computational insights help rationalize experimental observations and guide the development of new synthetic methods.

When a reaction can produce multiple stereoisomers, predicting the outcome is a significant challenge in synthetic chemistry. DFT calculations can provide a rationale for the observed stereoselectivity by comparing the activation energies of the different diastereomeric transition states. nih.gov The pathway with the lower energy transition state will be kinetically favored, leading to the major product.

This approach is particularly useful in catalysis, where the catalyst and substrates form a complex whose geometry dictates the stereochemical outcome. nih.gov By modeling the transition states for, for instance, the syn and anti addition pathways, the energy difference (ΔΔG‡) can be calculated to predict the diastereomeric ratio of the products. researchgate.net While specific studies on Di-n-butylgermane are not available, this DFT-based methodology is broadly applicable to predict the stereochemistry of reactions at germanium centers. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are crucial for exploring the three-dimensional structures and dynamic behaviors of Di-n-butylgermane and its derivatives, from single molecules to large polymer chains. These methods allow for the investigation of conformational landscapes and the prediction of macroscopic properties from molecular-level information.

Conformational Analysis of Di-n-butylgermane Derivatives

The flexibility of the n-butyl groups in Di-n-butylgermane derivatives gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. This is typically achieved computationally by systematically rotating the molecule around its single bonds and calculating the potential energy at each step. mdpi.com

For a molecule like Di-n-butylgermane, this involves exploring rotations around the Ge-C bonds and the C-C bonds within the butyl chains. Computational methods such as DFT and molecular mechanics force fields are used to perform these potential energy surface scans. ethz.ch The results of such an analysis would identify the lowest-energy conformers, which are the most likely to be populated at a given temperature. While specific studies on Di-n-butylgermane are scarce, the methodology has been extensively applied to similar flexible molecules. mdpi.comethz.ch The analysis reveals that steric interactions between the bulky butyl groups and other substituents play a major role in determining the preferred conformations. ethz.ch Understanding these preferences is vital, as the conformation can significantly influence the molecule's physical properties and reactivity.

Table 3: Hypothetical Low-Energy Conformers of a Di-n-butylgermane System

| Conformer | Dihedral Angle (C-Ge-C-C) | Key Feature | Relative Energy (Illustrative) |

|---|---|---|---|

| Anti-Anti | ~180° | Both butyl chains are extended away from each other, minimizing steric hindrance. | 0.0 kcal/mol (Global Minimum) |

| Gauche-Anti | ~60°, ~180° | One butyl chain is rotated, leading to a more compact structure. | +0.8 kcal/mol |

| Gauche-Gauche | ~60°, ~60° | Both butyl chains are rotated, potentially increasing steric interactions. | +1.5 kcal/mol |

Note: The relative energies are illustrative and would require specific quantum chemical calculations for accurate determination.

Prediction of Polymer Chain Configurations

When Di-n-butylgermane is used as a monomeric unit, it can form polygermanes, specifically poly(di-n-butylgermane). Predicting the three-dimensional structure of these polymer chains is a significant computational challenge due to their size and flexibility. The configuration of the polymer backbone and the arrangement of the n-butyl side chains determine the material's bulk properties.

Molecular dynamics (MD) simulations are a powerful tool for this purpose. mdpi.com In an MD simulation, a starting polymer chain configuration is generated, and the motions of all atoms are calculated over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. mdpi.com This allows for the simulation of how the polymer chain folds and packs, providing insights into its morphology in amorphous or semi-crystalline states. mdpi.com

For predicting crystalline polymer structures, more specialized and computationally intensive methods are required. Evolutionary algorithms, such as USPEX, have been adapted for polymer crystal structure prediction. arxiv.orguspex-team.org These algorithms perform a global search for the most stable packing arrangements of polymer chains by treating monomeric units as building blocks. arxiv.org This approach can successfully predict the unit cell parameters, space group, and chain conformation in the crystalline state, which is crucial for designing new polymeric materials with desired electronic or physical properties. uspex-team.org A python toolkit, the polymer structure predictor (PSP), has also been developed to generate a range of polymer models, from single chains to amorphous and crystalline structures, directly from the monomer's chemical representation. gatech.edu

Table 4: Computational Methods for Predicting Polymer Chain Configurations

| Method | Description | Information Provided |

|---|---|---|

| Molecular Dynamics (MD) | Simulates the movement of atoms in a polymer chain over time based on a force field. | Chain flexibility, folding behavior, amorphous morphology, and dynamic properties. mdpi.commdpi.com |

| Evolutionary Algorithms (e.g., USPEX) | Uses principles of evolution to search for the lowest-energy (most stable) crystal structure. arxiv.org | Crystalline unit cell parameters, space group, and polymer chain packing in the solid state. uspex-team.org |

| Polymer Structure Predictor (PSP) Toolkit | A software package that automates the generation of various polymer structural models. gatech.edu | Initial 3D models of oligomers, infinite chains, and crystal/amorphous structures for further simulation. gatech.edu |

| Kinetic Monte Carlo | A simulation method that models the time evolution of processes based on known rates. | Can be combined with MD to predict the formation of 3D polymer networks, including defects. nih.gov |

Applications of Di N Butylgermane in Advanced Materials Research

Polymer and Oligomer Design

Di-n-butylgermane and its derivatives serve as crucial building blocks for designing novel polymers and oligomers with tailored functionalities, especially for optoelectronic applications.

While direct research on "poly(di-n-butylgermane)" for optoelectronic applications is less extensive, related germanium-containing polymers, such as poly(di-n-octylgermafluorene) and poly(dithieno[3,2-b:2',3'-d]germole) derivatives, have demonstrated significant promise. These materials exhibit properties suitable for organic thin-film transistors (OTFTs) and organic solar cells (OSCs) canada.caresearchgate.net. Polygermanes, in general, are known for their thermochromic behavior, attributed to conformational changes in the polymer backbone influenced by side-group crystallization researchgate.netresearchgate.netscispace.com. The incorporation of germanium into polymer backbones can tune their electronic and optical properties, making them attractive for optoelectronic devices canada.caresearchgate.net.

The reactivity of germanium-hydrogen (Ge-H) bonds in germanes, including di-n-butylgermane, is instrumental in the synthesis of functionalized polygermanes. Polydihydrogermane ((GeH₂)n), a germanium-based analogue of polyethylene (B3416737), serves as a platform for introducing various pendant groups through hydrogermylation reactions canada.caresearchgate.netrsc.orggelest.com. This process involves the addition of a Ge-H bond across unsaturated carbon-carbon bonds (alkenes or alkynes) chemrxiv.orgresearchgate.netresearchgate.net. Di-n-butyl germane (B1219785) has also been utilized in the dehydrogenative coupling of silicon nanosheets, demonstrating its role in surface functionalization researchgate.net. These functionalization strategies allow for the precise tailoring of polymer properties, such as solubility, thermal stability, and electronic behavior, for specific applications.

Di-n-butylgermane acts as a precursor in the formation of hybrid organic-inorganic materials, particularly through sol-gel processes ias.ac.inencyclopedia.pubbsz-bw.degoogle.com. The sol-gel method allows for the controlled hydrolysis and condensation of precursors to create inorganic networks, into which organic components can be incorporated or chemically bonded. This approach yields materials with combined properties of both organic and inorganic phases, finding applications in optics, sensors, and coatings encyclopedia.pubbsz-bw.degoogle.com. Germanium-containing hybrid materials, such as hybrid organic-inorganic germanium perovskites (e.g., MAGeI₃) and composites like PEDOT/Ge, are being investigated for their potential in advanced optoelectronic devices and solar cells researchgate.netmdpi.comresearchgate.netgoogleapis.com.

Precursors for Germanium-Based Nanostructures

Di-n-butylgermane and related organogermanes are vital precursors for the synthesis of germanium-based nanostructures, including thin films and nanowires, through techniques like Chemical Vapor Deposition (CVD).

Di-n-butylgermane has been identified as a deposition precursor for germanium films via CVD mdpi.comgelest.com. Related compounds like n-butylgermane (B3145454) are also employed as precursors for depositing germanium or silicon-germanium (SiGe) films gelest.comias.ac.innih.govacs.org. The use of such organogermanes offers advantages in controlling film composition and properties, especially in SiGe alloy deposition where precursor stability and reactivity play critical roles mdpi.comnih.govacs.orgacs.org. The deposition temperatures and resulting film characteristics can be influenced by the specific precursor used and the CVD process parameters. For instance, mixed-substituted precursors involving n-butyl groups have been developed for Si₁₋ₓGeₓ film formation, demonstrating controlled Si:Ge ratios and reduced carbon contamination acs.orgacs.org.

Organogermanes serve as essential precursors for the synthesis of germanium nanowires (Ge NWs) through various CVD-based methods, including the vapor-liquid-solid (VLS) mechanism researchgate.netrsc.orggelest.com. N-butylgermane (NBG) has been evaluated as a precursor for Ge nanowire synthesis via liquid-injection metal-organic CVD (LIMOCVD), with diphenylgermane (B155566) (DPG) showing higher reactivity researchgate.netrsc.org. N-butylgermane is also listed as a precursor for Ge nanowires in general gelest.com. Tert-butylgermane has been utilized in the synthesis of hyperdoped germanium nanowires, demonstrating the incorporation of dopants and altered electronic properties nih.gov. The choice of precursor, along with growth temperature and catalyst, influences the yield, dimensions, and crystalline structure of the resulting germanium nanowires researchgate.netrsc.orgnih.gov.

Data Tables

Table 1: Properties of Related Polygermanes in Optoelectronic Applications

| Polymer Type | Key Properties / Applications | Relevant Precursor/Component | Citations |

| Poly(di-n-octylgermafluorene) | Hole mobility up to 0.04 cm²/(V·s) in FETs; Power conversion efficiency (PCE) of 2.8% in PCs. | Di-n-octylgermane | canada.ca |

| Poly(dithieno[3,2-b:2',3'-d]germole) | Low band gap polymers (1.3-1.7 eV); PCE of 4.1% in photovoltaic applications. | Germanium-containing monomers | researchgate.net |

| Polygermanes (general) | Thermochromic behavior; UV-Vis absorption; Potential for optoelectronic applications. | Various organogermanes | researchgate.netresearchgate.netscispace.com |

| Functionalized Polygermanes | Tailored properties via hydrogermylation; platform for diverse functional groups. | (GeH₂)n, di-n-butyl germane | researchgate.netrsc.orggelest.com |

Catalytic Reagents and Precursors

Organogermanes are explored for their capacity to act as catalysts or precursors in various chemical transformations, contributing to the synthesis of complex organic molecules and advanced materials.